5-acetyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-acetyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, an acetyl group, and a pyridine derivative, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. The acetyl group and the pyridine derivative are then introduced through a series of reactions, including acylation and cyclization processes. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the acetyl group or the pyridine derivative.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the acetyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions tailored to the specific substitution reaction.
Major Products Formed
Oxidation: : Sulfoxides and sulfones are common oxidation products.
Reduction: : Reduced acetyl groups and pyridine derivatives are typical reduction products.
Substitution: : Substituted derivatives of the acetyl group or oxadiazole ring are formed.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays, including enzyme inhibition and receptor binding studies. Its interactions with biological targets can provide insights into new therapeutic approaches.
Medicine
Medically, this compound may have applications in drug discovery and development. Its structural complexity and biological activity make it a candidate for further research in pharmacology and medicinal chemistry.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may contribute to advancements in material science and engineering.
Mechanism of Action
The mechanism by which 5-acetyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: : These compounds share structural similarities with the pyridine derivative in the compound.
Thiophene Derivatives: : Compounds containing thiophene rings are structurally related.
Oxadiazole Derivatives: : Compounds with oxadiazole rings are also similar in structure.
Uniqueness
5-acetyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide stands out due to its unique combination of functional groups and structural features. This combination provides it with distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
5-acetyl-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-8(20)10-2-3-11(24-10)15(22)17-7-13-18-14(19-23-13)9-4-5-16-12(21)6-9/h2-6H,7H2,1H3,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZKISXREYBTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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